molecular formula C6H11ClO2S B2922897 3-Cyclopropylpropane-1-sulfonyl chloride CAS No. 1211584-08-5

3-Cyclopropylpropane-1-sulfonyl chloride

Cat. No.: B2922897
CAS No.: 1211584-08-5
M. Wt: 182.66
InChI Key: BQAOIGKVDIAZJT-UHFFFAOYSA-N
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Description

3-Cyclopropylpropane-1-sulfonyl chloride , also known by its IUPAC name 3-chloropropane-1-sulfonyl chloride , is an organic compound with the molecular formula C₃H₆Cl₂O₂S . It appears as a clear colorless to yellow to orange or pale brown liquid . This compound serves as an intermediate in various chemical processes and has applications in both organic synthesis and pharmaceutical research .


Synthesis Analysis

The synthesis of this compound involves chlorination of the corresponding cyclopropylpropane-1-sulfonic acid. The reaction typically proceeds with thionyl chloride (SOCl₂) as the chlorinating agent. The resulting sulfonyl chloride is then purified and isolated for further use in various reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl ring attached to a sulfonyl chloride functional group. The chlorine atoms are directly bonded to the carbon atoms of the cyclopropyl ring, while the sulfonyl group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to another oxygen atom. The overall structure imparts reactivity and specificity to this compound .


Chemical Reactions Analysis

    Generation of Sulfene : this compound can undergo a reaction to generate sulfene (a reactive sulfur species). This sulfene can then react with imines and glyoxylates in the presence of chinchona alkaloids, leading to the formation of chiral sultams and sultones. These chiral compounds find applications in asymmetric synthesis . Enzymatic Inhibitors : Researchers utilize this compound as an intermediate in the preparation of enzymatic inhibitors. Its reactivity allows for the modification of specific functional groups in target molecules .

Physical and Chemical Properties Analysis

  • Refractive Index : The refractive index ranges from 1.4880 to 1.4920 at 20°C .

Scientific Research Applications

Nucleophilic Substitutions Catalyzed by Palladium(0)

Research has shown that derivatives of cyclopropyl, such as 1-ethenylcyclopropylsulfonates, undergo regioselective palladium(0) catalyzed nucleophilic substitution. This process facilitates the production of cyclopropylideneethyl derivatives, serving as valuable building blocks in synthetic chemistry due to their high synthetic potential. These reactions are notable for their selectivity and the ability to proceed with various nucleophiles, including organozinc chlorides and azides, potentially including compounds related to 3-Cyclopropylpropane-1-sulfonyl chloride (Stolle, A. et al., 1992).

Hydrolysis Mechanisms

The hydrolysis of cyclopropanesulfonyl chloride has been studied to understand its reaction behavior, which can provide insights into the stability and reactivity of related sulfonyl chlorides, such as this compound. These studies contribute to the broader knowledge of sulfonyl chloride chemistry, including potential applications in the synthesis of more complex molecules (King, J. et al., 1993).

Hydrosulfonylation of Cyclopropylidenepropenones

The hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates has been explored, resulting in products that can undergo further functionalization. This method highlights the utility of cyclopropyl-containing compounds in synthetic organic chemistry, enabling the creation of complex molecules with high selectivity and yield. Such techniques can be applied to the synthesis and modification of compounds similar to this compound (Miao, M. et al., 2016).

Solid-Phase Synthesis Applications

This compound can potentially be utilized in solid-phase synthesis, as demonstrated by the use of polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2-ones. This application underscores the versatility of sulfonyl chlorides in facilitating the synthesis of heterocyclic compounds, which are crucial in drug development and other areas of chemical research (Holte, P. et al., 1998).

Safety and Hazards

  • Incompatibilities : Avoid contact with alcohols, strong bases, and oxidizing agents .

Properties

IUPAC Name

3-cyclopropylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAOIGKVDIAZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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